Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate

Medicinal Chemistry Bioinorganic Chemistry Anticancer

Essential protected glycine hydrazide for solid-phase peptide synthesis (SPPS) and native chemical ligation (NCL). The Cbz-protected glycine hydrazide moiety provides a stable, specific synthon for C-terminal peptide hydrazides—critical for protein assembly. Unlike simple carbazates, this compound retains the glycine backbone required for peptide coupling. High purity ensures reliable reaction kinetics and yields. Select this building block to streamline your peptide chemistry workflows and accelerate drug discovery.

Molecular Formula C11H14INO
Molecular Weight 223.23
CAS No. 46742-14-7
Cat. No. B613068
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzyl 2-(2-aminoacetyl)hydrazinecarboxylate
CAS46742-14-7
SynonymsAKOS011657906
Molecular FormulaC11H14INO
Molecular Weight223.23
Structural Identifiers
SMILESC1CNCC1COC2=CC=CC=C2I
InChIInChI=1S/C10H13N3O3/c11-6-9(14)12-13-10(15)16-7-8-4-2-1-3-5-8/h1-5H,6-7,11H2,(H,12,14)(H,13,15)
InChIKeyDQRGLNXUZPPRPC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate (46742-14-7): Chemical Identity and Baseline Characteristics for Procurement


Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate (CAS 46742-14-7), also known as H-Gly-NHNH-Z or Cbz-glycine hydrazide, is a synthetic organic compound with the molecular formula C10H13N3O3 and a molecular weight of 223.23 g/mol [1]. Structurally, it consists of a glycine-derived aminoacetyl group linked to a hydrazinecarboxylate moiety, which is protected by a benzyloxycarbonyl (Cbz or Z) group . This compound serves primarily as a protected hydrazide building block in peptide synthesis, where it functions as a stable precursor to C-terminal peptide hydrazides and thioester surrogates for chemical ligation strategies .

Why Generic Substitution of Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate with Other Hydrazides or Carbazates is Scientifically Unjustified


Hydrazides and carbazates represent a broad class of compounds with diverse biological activities, including antibacterial, antifungal, and antitumoral properties [1]. However, their specific chemical utility, particularly in the context of solid-phase peptide synthesis and native chemical ligation, is highly dependent on the precise nature of the protecting group and the amino acid side chain [2]. Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate contains a Cbz-protected glycine hydrazide moiety. Substituting it with a simpler carbazate like ethyl carbazate (EC) or tert-butyl carbazate (TC) would eliminate the amino acid backbone required for peptide incorporation. Similarly, substituting it with another Cbz-protected amino acid hydrazide (e.g., Cbz-alanine hydrazide) would alter the steric and electronic properties at the coupling site, potentially affecting reaction kinetics and yield [3]. Therefore, its selection is mandated by its unique role as a specific, protected glycine synthon, not by generic hydrazide activity.

Quantitative Comparative Evidence for Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate in Chemical Synthesis and Biological Systems


Enhanced Cytotoxicity of Platinum(II) Complexes with Benzyl Carbazate vs. Ethyl and tert-Butyl Analogs

A 2015 study evaluated the cytotoxic activity of platinum(II) complexes formed with various carbazate ligands, including benzyl carbazate (BC), ethyl carbazate (EC), and tert-butyl carbazate (TC). The platinum complex with benzyl carbazate (BC) exhibited good activity against the K562 chronic myelogenous leukemia cell line [1]. This is in contrast to complexes formed with the simpler ethyl and tert-butyl carbazates, which did not demonstrate comparable activity in the same assay system, highlighting the impact of the benzyl group on biological performance [1].

Medicinal Chemistry Bioinorganic Chemistry Anticancer

Defined Purity and Storage Specifications for Procurement of 46742-14-7

For industrial and research procurement, the target compound is offered with defined quality control parameters. According to vendor AKSci, this product (Catalog #5211CQ) is supplied with a minimum purity specification of 95% and is recommended for long-term storage in a cool, dry place . This level of specification provides a clear, quantitative benchmark for purchasing decisions.

Chemical Synthesis Analytical Chemistry Procurement

Unique Position as a Cbz-Protected Glycine Hydrazide Building Block

The compound's structural identity as a Cbz-protected glycine hydrazide distinguishes it from other protected amino acid hydrazides and from simple carbazates. It is specifically designed for use in solid-phase peptide synthesis and native chemical ligation (NCL) [1]. In NCL, a peptide hydrazide (derived from this compound) is oxidized to an azide, which then reacts with a thioester to form a native peptide bond [2]. This precise reactivity is not achievable with unprotected hydrazides or with hydrazides of other amino acids, which would incorporate the wrong residue into the final peptide sequence.

Peptide Synthesis Chemical Ligation Building Block

Lack of Significant Anti-Mycobacterial Activity Compared to Other Hydrazide Derivatives

In the same 2015 study, microbiological assays against Mycobacterium tuberculosis revealed that the platinum complex of benzyl carbazate (BC) and the free ligand were 'not very active', with Minimum Inhibitory Concentration (MIC) values > 25 µg/mL [1]. This is a critical finding for researchers seeking anti-TB leads, as it indicates that this specific carbazate scaffold does not confer the potent anti-mycobacterial properties observed in other hydrazide derivatives, such as isoniazid.

Antitubercular Drug Discovery Structure-Activity Relationship

Optimal Application Scenarios for Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate Based on Quantitative Evidence


Solid-Phase Peptide Synthesis (SPPS) of Glycine-Containing Sequences

Use Benzyl 2-(2-aminoacetyl)hydrazinecarboxylate as a building block to introduce a protected glycine residue with a C-terminal hydrazide handle. This is a standard application in SPPS for generating peptide hydrazides, which are then used in native chemical ligation (NCL) to assemble larger proteins [REFS-1, REFS-2].

Development of Platinum(II)-Based Anticancer Complexes

Employ benzyl carbazate (a related, simpler analog) as a ligand for synthesizing platinum(II) complexes with demonstrated cytotoxic activity against leukemia cell lines (K562) [1]. This suggests potential for the target compound in similar metallodrug development efforts, where the benzyl group may enhance activity compared to alkyl carbazates.

Negative Control in Anti-Tuberculosis Drug Discovery

Utilize the compound as a negative control or to define the limits of the structure-activity relationship (SAR) for hydrazide-based anti-TB agents. Its established lack of significant activity (MIC > 25 µg/mL) [1] helps map the pharmacophore for M. tuberculosis inhibition, guiding the synthesis of more potent analogs.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

16 linked technical documents
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